[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine
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Overview
Description
[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine: is a compound that features an adamantyl group attached to a dimethoxyphenylamine structure. The adamantyl group, known for its rigid and bulky structure, imparts unique properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where diamondoid C–H bonds are converted to C–C bonds using radical intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of pre-functionalized adamantyl substrates and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Modified amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets. Its rigid adamantyl group can enhance the stability and bioavailability of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the creation of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism by which [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The dimethoxyphenylamine moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-Adamantanamine: Shares the adamantyl group but lacks the dimethoxyphenylamine structure.
4,5-Dimethoxyphenethylamine: Contains the dimethoxyphenylamine moiety but lacks the adamantyl group.
Uniqueness: [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is unique due to the combination of the adamantyl group and the dimethoxyphenylamine structure. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1-adamantyl)-4,5-dimethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-6-14(15(19)7-17(16)21-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQWLWZWFAALP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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